4-[(2-Cyanophenyl)sulfanyl]benzoic acid
Overview
Description
4-[(2-Cyanophenyl)sulfanyl]benzoic acid is a chemical compound with the molecular formula C14H9NO2S and a molecular weight of 255.29 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H9NO2S/c15-9-11-3-1-2-4-13(11)18-12-7-5-10(6-8-12)14(16)17/h1-8H,(H,16,17) . This code provides a specific textual representation of the compound’s molecular structure.It has a molecular weight of 255.29 g/mol . More detailed physical and chemical properties are not available in the sources I found.
Scientific Research Applications
Electrochemical Studies and Kinetics
The electrochemical behavior of azo compounds and their derivatives, including those with sulfanyl substituents, has been a subject of study. For example, Mandić et al. (2004) explored the electrochemical reduction of various azo compounds, shedding light on the impact of substituent position and solution pH on their electrochemical properties. This research highlights the potential for similar compounds to be studied for their electrochemical applications, such as in sensors or redox systems (Mandić, Nigović, & Šimunić, 2004).
Organic Synthesis and Drug Metabolism
Compounds containing the sulfanyl group play a crucial role in medicinal chemistry, as demonstrated by Hvenegaard et al. (2012), who investigated the metabolism of Lu AA21004, a novel antidepressant. Their study into the oxidative metabolism of this compound offers insights into the synthesis and potential drug interactions of compounds containing sulfanyl groups, including those similar to 4-[(2-Cyanophenyl)sulfanyl]benzoic acid (Hvenegaard et al., 2012).
Material Science and Polymers
In the realm of materials science, compounds with sulfanyl groups contribute to the development of high-performance polymers. Tapaswi et al. (2015) described the synthesis of transparent aromatic polyimides with high refractive indices, demonstrating the utility of sulfanyl-substituted compounds in creating advanced materials with desirable optical properties (Tapaswi et al., 2015).
Antimicrobial Research
Compounds with sulfanyl and benzoic acid functionalities have been investigated for their antimicrobial properties. Gouda et al. (2010) synthesized new thiazolidinone, thiazoline, and thiophene derivatives, evaluating their antimicrobial activities. Such research underscores the potential for compounds like this compound to be explored for antimicrobial applications (Gouda, Berghot, Shoeib, & Khalil, 2010).
Environmental Science and Biodegradation
In environmental science, the biodegradation of sulfanyl compounds has been studied, as seen in the work of Paszczynski et al. (1992), who explored the mineralization of sulfonated azo dyes and sulfanilic acid. Research in this area could provide a basis for the environmental impact assessment and biodegradation potential of similar compounds (Paszczynski, Pasti-Grigsby, Goszczyński, Crawford, & Crawford, 1992).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound can cause harm if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation .
Properties
IUPAC Name |
4-(2-cyanophenyl)sulfanylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c15-9-11-3-1-2-4-13(11)18-12-7-5-10(6-8-12)14(16)17/h1-8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOKZLLQIKJLJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)SC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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